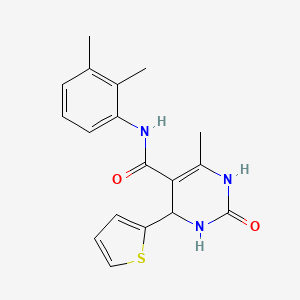
N-(2,3-二甲基苯基)-6-甲基-2-氧代-4-(噻吩-2-基)-1,2,3,4-四氢嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates a tetrahydropyrimidine ring, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is C15H17N3O2S, with a molecular weight of 303.38 g/mol. The compound features a thiophene ring and a carboxamide functional group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₂S |
| Molecular Weight | 303.38 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in critical biochemical pathways:
- Poly (ADP-ribose) polymerases (PARP) : This compound has been shown to inhibit PARP activity, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to genomic instability and cell death, particularly in cancer cells that rely on this pathway for survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the thiophene group enhances its efficacy against bacterial strains .
Anticancer Properties
Several studies have explored the anticancer potential of N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound significantly reduces cell viability at micromolar concentrations. The mechanism involves inducing apoptosis through the activation of caspase pathways .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity:
- In Vitro Testing : It showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth at low concentrations .
Case Studies
- Cancer Treatment : A case study involving a series of synthesized tetrahydropyrimidine derivatives highlighted the enhanced anticancer activity of compounds with similar structures to N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide when used in combination therapies with established chemotherapeutics .
- Antimicrobial Applications : Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds related to this class possess favorable absorption and distribution characteristics. The theoretical models predict good bioavailability and metabolic stability, making them suitable candidates for further development in therapeutic applications.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10-6-4-7-13(11(10)2)20-17(22)15-12(3)19-18(23)21-16(15)14-8-5-9-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNWUAVXMYXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














